(2E)-3-(1-Benzofuran-2-YL)-1-[2-(benzyloxy)-4-methoxyphenyl]prop-2-EN-1-one
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Overview
Description
(2E)-3-(1-Benzofuran-2-YL)-1-[2-(benzyloxy)-4-methoxyphenyl]prop-2-EN-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-Benzofuran-2-YL)-1-[2-(benzyloxy)-4-methoxyphenyl]prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-benzofuran-2-carbaldehyde and 2-(benzyloxy)-4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-Benzofuran-2-YL)-1-[2-(benzyloxy)-4-methoxyphenyl]prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce saturated chalcones. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
(2E)-3-(1-Benzofuran-2-YL)-1-[2-(benzyloxy)-4-methoxyphenyl]prop-2-EN-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(1-Benzofuran-2-YL)-1-[2-(benzyloxy)-4-methoxyphenyl]prop-2-EN-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Methoxyphenyl)-1-(1-benzofuran-2-yl)prop-2-en-1-one: Similar structure but lacks the benzyloxy group.
(2E)-3-(4-Hydroxyphenyl)-1-(1-benzofuran-2-yl)prop-2-en-1-one: Contains a hydroxy group instead of a methoxy group.
(2E)-3-(4-Chlorophenyl)-1-(1-benzofuran-2-yl)prop-2-en-1-one: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of both benzyloxy and methoxy groups in (2E)-3-(1-Benzofuran-2-YL)-1-[2-(benzyloxy)-4-methoxyphenyl]prop-2-EN-1-one makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.
Properties
Molecular Formula |
C25H20O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(E)-3-(1-benzofuran-2-yl)-1-(4-methoxy-2-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H20O4/c1-27-20-11-13-22(25(16-20)28-17-18-7-3-2-4-8-18)23(26)14-12-21-15-19-9-5-6-10-24(19)29-21/h2-16H,17H2,1H3/b14-12+ |
InChI Key |
ICZMBFLBFVMQAF-WYMLVPIESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC3=CC=CC=C3O2)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3O2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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